molecular formula C26H45N11O9 B12521124 Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide CAS No. 664335-50-6

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide

Cat. No.: B12521124
CAS No.: 664335-50-6
M. Wt: 655.7 g/mol
InChI Key: IEMNVIQRZCYLDQ-IRXDYDNUSA-N
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Description

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is a synthetic nonapeptide characterized by a unique sequence of glycine (Gly), L-proline (Pro), and N-methylglycine (sarcosine, Sar), terminating in an L-lysinamide moiety. Its structure can be parsed as Gly-Gly-Gly-Pro-Sar-Gly-Gly-Gly-Gly-Lysinamide. The inclusion of Pro introduces conformational rigidity, while the N-methylation of glycine enhances metabolic stability .

Properties

CAS No.

664335-50-6

Molecular Formula

C26H45N11O9

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]-N-[2-[[2-[[2-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C26H45N11O9/c1-36(26(46)17-6-4-8-37(17)24(44)14-34-21(41)10-30-18(38)9-28)15-23(43)33-12-20(40)31-11-19(39)32-13-22(42)35-16(25(29)45)5-2-3-7-27/h16-17H,2-15,27-28H2,1H3,(H2,29,45)(H,30,38)(H,31,40)(H,32,39)(H,33,43)(H,34,41)(H,35,42)/t16-,17-/m0/s1

InChI Key

IEMNVIQRZCYLDQ-IRXDYDNUSA-N

Isomeric SMILES

CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)N)C(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiols.

Scientific Research Applications

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Shorter Glycine Homopeptides

Compounds such as glycylglycylglycine (triglycine) and tetraglycine (Gly-Gly-Gly-Gly) share the glycine backbone but lack functional modifications like proline or N-methylation. Key differences include:

  • pKa Values : Triglycine exhibits pKa1 = 3.225 and pKa2 = 8.090, typical for short glycine chains .
  • Conformational Flexibility : Shorter homopeptides lack the structural constraints imposed by Pro or Sar, resulting in higher flexibility .

Proline-Containing Peptides

  • Glycyl-L-proline (Gly-Pro) : A dipeptide with Pro at the C-terminus. Its synthesis and physicochemical properties (e.g., solubility in aqueous solvents) are well-documented, but it lacks the extended glycine chain and lysinamide terminus of the target compound .
  • Prolyl-lysyl-glycinamide : A tripeptide (Pro-Lys-Gly-NH2) with a lysinamide group. Its molecular weight (299.37 g/mol) and simpler structure highlight the target compound’s increased complexity .

N-Methylated Peptides

  • Acetyl-asparaginyl-prolyl-methyltyrosinamide : Features N-methylation on tyrosine, which improves resistance to enzymatic degradation. Similarly, the N-methylglycine in the target compound likely enhances stability compared to unmethylated analogs .

Lysinamide-Terminated Peptides

  • L-Lysyl-L-lysinamide : A dipeptide (Lys-Lys-NH2) with a molecular weight of 303.38 g/mol. Its terminal lysinamide group mirrors the target compound but lacks the extended glycine-proline backbone .
  • N-(Phenylmethyl)glycyl-N-(4-methylphenyl)-L-lysinamide : A modified lysinamide derivative with aromatic substituents, illustrating how side-chain modifications influence solubility and receptor interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Peptides

Compound Name pKa1 pKa2 Molecular Weight (g/mol) Key Features
Glycylglycylglycine (Triglycine) 3.225 (±1) 8.090 (0) 189.17 Short glycine chain
Glycyl-L-proline N/A N/A 202.23 Proline-induced rigidity
Prolyl-lysyl-glycinamide N/A N/A 299.37 Lysinamide terminus
L-Lysyl-L-lysinamide N/A N/A 303.38 Dual lysine residues
Target Compound Not reported Not reported Estimated >900* Proline, Sar, and lysinamide

*Estimated based on sequence length and analogous peptides.

Table 2: Structural Comparisons

Feature Target Compound Gly-Pro Triglycine L-Lysyl-L-lysinamide
Proline residue Yes Yes No No
N-Methylation Yes (Sar) No No No
Lysinamide terminus Yes No No Yes
Glycine chain length 8 residues 1 residue 3 residues 0 residues

Biological Activity

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is a complex peptide that belongs to a class of compounds known as glycyl derivatives. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₃H₂₃N₅O₇
Molecular Weight: 345.36 g/mol
IUPAC Name: N-[N-[N-[N-glycylglycyl]glycyl]glycyl]glycine

This compound is characterized by multiple glycyl units and a prolyl residue, which may influence its biological interactions and stability in physiological conditions.

  • Antimicrobial Activity : Peptides similar to glycyl derivatives have been shown to exhibit antimicrobial properties against various pathogens. For instance, glycylcyclines, a class of antibiotics derived from tetracyclines, demonstrate potent activity against multi-drug resistant bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
  • Cell Signaling and Modulation : Peptides can function as signaling molecules in various biological pathways. The presence of multiple glycyl residues may enhance the peptide's ability to interact with cell surface receptors, potentially modulating immune responses or cellular metabolism .
  • Neuroprotective Effects : Some studies suggest that peptides with similar structures may possess neuroprotective properties, possibly through the modulation of neuroinflammatory pathways or by enhancing neuronal survival under stress conditions .

1. Antimicrobial Efficacy

A study focusing on glycylcyclines reported their effectiveness in treating infections caused by resistant bacterial strains. Tygacil (tigecycline), a glycylcycline antibiotic, was highlighted for its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .

2. Peptide Synthesis and Biological Evaluation

Research has demonstrated the synthesis of various glycyl derivatives and their subsequent biological evaluations. For example, modifications to the Gly-His-Lys tripeptide have shown promise in enhancing therapeutic applications in dermatology and wound healing . The structural modifications often lead to improved stability and bioactivity.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against multi-drug resistant bacteria (e.g., MRSA)
NeuroprotectivePotential modulation of neuroinflammatory pathways
Cell SignalingMay enhance interactions with cell surface receptors

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